molecular formula C16H14BrClN2O4 B5189865 N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide

N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide

Cat. No.: B5189865
M. Wt: 413.6 g/mol
InChI Key: JPLIHSMVNHUFFG-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide, also known as BNPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective blocker of the TRPM8 ion channel, which is involved in the perception of cold temperatures.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide has several potential applications in scientific research. It has been used as a tool compound to study the TRPM8 ion channel and its role in cold sensation. This compound has also been used to investigate the role of TRPM8 in various physiological processes such as thermoregulation, pain sensation, and cancer progression. Additionally, this compound has been used to study the interaction of TRPM8 with other ion channels and receptors.

Mechanism of Action

N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide selectively blocks the TRPM8 ion channel, which is involved in the perception of cold temperatures. TRPM8 is a non-selective cation channel that is activated by cold temperatures, menthol, and other cooling agents. When TRPM8 is activated, it allows the influx of calcium ions into the cell, which leads to various physiological responses such as cold sensation, pain sensation, and thermoregulation. This compound binds to a specific site on the TRPM8 channel and prevents its activation by cold temperatures and other cooling agents.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to block the cold-induced activation of TRPM8 in various cell types. This compound has also been shown to inhibit the proliferation and migration of cancer cells that express TRPM8. Additionally, this compound has been shown to reduce the sensitivity to cold temperatures and alleviate cold-induced pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide in lab experiments is its selectivity for the TRPM8 ion channel. This allows researchers to specifically study the role of TRPM8 in various physiological processes without affecting other ion channels or receptors. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the use of N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide in scientific research. One direction is the development of more potent and selective TRPM8 blockers for use in clinical applications. Another direction is the investigation of the role of TRPM8 in various disease states such as cancer, chronic pain, and neurological disorders. Additionally, the interaction of TRPM8 with other ion channels and receptors should be further studied to better understand its physiological and pathological functions.

Synthesis Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-4-nitroaniline, which is reacted with 4-chlorophenoxybutyric acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the intermediate amide. This intermediate is then reacted with thionyl chloride to form the acid chloride, which is subsequently reacted with 4-chlorophenol in the presence of a base such as triethylamine to form the final product this compound.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-(4-chlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O4/c17-14-10-12(20(22)23)5-8-15(14)19-16(21)2-1-9-24-13-6-3-11(18)4-7-13/h3-8,10H,1-2,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLIHSMVNHUFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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